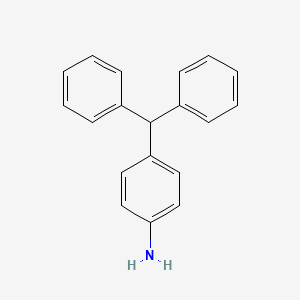

4-Benzhydrylaniline

Description

Significance of the Benzhydrylamine Moiety in Advanced Molecular Design

The benzhydrylamine group, a core component of 4-Benzhydrylaniline, is recognized as a "privileged architectural pattern" in organic chemistry. acs.orgnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery and medicinal chemistry.

The significance of the benzhydrylamine moiety stems from several key attributes:

Structural Versatility : The two phenyl groups attached to a central carbon create a distinct three-dimensional structure that can be modified to fine-tune binding affinities with biological receptors. ontosight.aiontosight.ai These structures can be either symmetrical or asymmetrical, adding to their design potential. acs.orgnih.gov

Foundation for Biologically Active Compounds : Diarylmethylamine units are integral to a wide array of biologically active compounds, including those with anticancer, antiviral, and antimalarial properties. nih.gov The unique chemical structure of benzhydrylamine makes it a recurring feature in the development of novel therapeutic agents. ontosight.ai

Role as a Protecting Group : The related trityl group, derived from triarylmethanes, is widely used as a protecting group in the synthesis of complex biomolecules like peptides and nucleosides, owing to the stability of the carbocation it forms. acs.orgnih.gov This highlights the inherent utility of the triphenylmethyl framework in multi-step organic synthesis.

Research has shown that derivatives containing the benzhydrylamine moiety are explored for a range of applications, from enzyme inhibition to receptor modulation. ontosight.aiontosight.ai

Historical Context of Benzhydrylaniline-Related Chemical Investigations

While specific historical records detailing the first synthesis or investigation of this compound are not extensively documented in seminal literature, its emergence can be understood within the broader history of synthetic organic chemistry and the study of chemical derivatives.

The exploration of chemical derivatives has a long history, paralleling the development of markets for other types of derivatives, which date back centuries as tools to manage risk and create novel assets. mendelu.czresearchgate.net In chemistry, the systematic synthesis and investigation of derivatives became a central theme in the 19th and 20th centuries. The first benzimidazole, a related heterocyclic aromatic amine, was prepared by Hoebrecker in 1872. iosrphr.org This work on fused aromatic ring systems laid the groundwork for future investigations into other complex amines.

The "golden era" for the development of new derivatives was significantly propelled by advances in technology and instrumentation, which allowed for the creation of more complex molecular structures. mendelu.cz The study of triarylmethanes, a class to which the benzhydryl group belongs, became important in the dye industry with compounds like malachite green. acs.orgnih.gov The evolution of synthetic methodologies, such as catalytic processes and reactions for forming carbon-nitrogen bonds, were crucial for the eventual synthesis of specialized molecules like this compound. chalmers.seunb.ca These historical developments in synthetic capability and the ongoing search for novel chemical structures for use in materials science and medicine provided the context for the investigation of a wide range of aromatic amines, including this compound. openaccessjournals.comacs.org

Structure

3D Structure

Properties

IUPAC Name |

4-benzhydrylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKMZPOWNVXFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563430 | |

| Record name | 4-(Diphenylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-38-3 | |

| Record name | 4-(Diphenylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzhydrylaniline and Analogues

Direct Synthesis Approaches to 4-Benzhydrylaniline

The direct construction of the this compound scaffold can be achieved through several strategic bond-forming reactions. These methods often involve the formation of the critical carbon-nitrogen or carbon-carbon bond that defines the benzhydryl group attached to the aniline (B41778) moiety.

Reductive Amination Strategies

Reductive amination stands as a cornerstone for the synthesis of amines, including this compound. This approach typically involves the reaction of a ketone with an amine in the presence of a reducing agent.

A prominent example is the reductive amination of benzophenone (B1666685). d-nb.info In this process, benzophenone reacts with an ammonia (B1221849) source to form an intermediate imine or enamine, which is then reduced to the corresponding primary amine. masterorganicchemistry.com Various reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent and reaction conditions can be optimized to favor the formation of the desired primary amine and minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.org For instance, amorphous cobalt particles have been shown to catalyze the reductive amination of ketones using hydrogen gas as the reductant and aqueous ammonia as the nitrogen source under relatively mild conditions. organic-chemistry.org

The reaction of p-dimethylaminobenzophenone oxime with sodium and ethyl alcohol yields p-dimethylaminobenzhydrylamine, while p-diethylaminobenzophenone oxime produces p-diethylaminobenzhydrylamine under similar reducing conditions. archive.org

| Precursor | Product | Reducing Agent/Conditions |

| Benzophenone | This compound | Ammonia source, Reducing agent (e.g., NaBH₄, H₂/Co) d-nb.infoorganic-chemistry.org |

| p-Dimethylaminobenzophenone oxime | p-Dimethylaminobenzhydrylamine | Sodium, Ethyl alcohol archive.org |

| p-Diethylaminobenzophenone oxime | p-Diethylaminobenzhydrylamine | Sodium, Ethyl alcohol archive.org |

Imine Reduction Pathways

The reduction of pre-formed imines provides a more controlled route to this compound and its analogs. Imines, or Schiff bases, are typically synthesized by the condensation of an aldehyde or ketone with a primary amine. masterorganicchemistry.com

One notable pathway involves the use of Grignard reagents. The addition of a Grignard reagent to a nitrile can form an intermediate imine, which can then be reduced in situ to the corresponding primary amine. olemiss.edu This method avoids the need to isolate the often-unstable imine intermediate. olemiss.edu For example, the reaction of a suitable nitrile with a Grignard reagent, followed by reduction with agents like lithium aluminum hydride (LAH) or sodium in alcohol, can yield disubstituted primary amines. olemiss.edu

Furthermore, the hydroboration of imines using reagents like pinacolborane, catalyzed by a Grignard reagent such as MeMgCl, offers an effective method for producing secondary amines at room temperature. mdpi.com

| Reactants | Catalyst/Reducing Agent | Product |

| Nitrile + Grignard Reagent | LAH or Sodium/Alcohol | Disubstituted Primary Amine olemiss.edu |

| Imine + Pinacolborane | MeMgCl | Secondary Amine mdpi.com |

Organometallic Reagent Additions

Organometallic reagents, such as organolithium and organomagnesium (Grignard) compounds, are powerful nucleophiles that can add to carbonyl compounds and their derivatives to form new carbon-carbon bonds. libretexts.orglibretexts.org

The addition of benzhydryllithium or related magnesiates to electrophilic nitrogen-containing species represents a potential, though less commonly cited, direct route to the this compound core. More broadly, the addition of organometallic reagents to nitriles is a well-established method for the synthesis of ketones after hydrolysis, which can then be converted to amines via reductive amination. The direct addition to imine-like substrates is also a viable strategy.

Biocatalytic Synthesis Routes

Biocatalysis offers an environmentally benign and highly selective alternative for chemical synthesis. Enzymes from various microorganisms can catalyze reactions with high efficiency and stereoselectivity under mild conditions.

Bacillus cereus, a Gram-positive bacterium, has been identified as a source of enzymes with potential applications in biocatalysis. nih.govfrontiersin.orgscirp.orgchromagar.com For instance, leucine (B10760876) dehydrogenase from Bacillus cereus has been engineered for the reduction of α-keto acids to produce unnatural amino acids. nih.gov While direct biocatalytic synthesis of this compound using Bacillus cereus is not explicitly detailed in the provided context, the enzymatic machinery of this and other Bacillus species, such as glucose dehydrogenase from Bacillus subtilis, is utilized for cofactor regeneration in redox reactions. nih.gov This highlights the potential for developing whole-cell or isolated enzyme systems for the reductive amination of benzophenone or the reduction of corresponding imines.

Photoredox Catalysis in Benzhydrylamine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions. usp.br This methodology often involves the use of a photocatalyst, such as a ruthenium or iridium complex, that can be excited by visible light to initiate single-electron transfer processes. usp.brnih.gov

In the context of benzhydrylamine synthesis, photoredox catalysis can be applied to the reduction of imines. organic-chemistry.org For example, a visible-light-mediated method for the chemoselective transfer hydrogenation of diarylketimines has been developed, utilizing triethylamine (B128534) (Et₃N) as both a hydrogen source and a single-electron donor. organic-chemistry.org This approach offers a green and efficient route to benzhydrylamines. The development of photoredox catalysis has also been accelerated by machine learning-driven optimization of reaction conditions, particularly in continuous flow systems. chemrxiv.org

Synthesis of Structurally Modified this compound Derivatives

The synthesis of derivatives of this compound allows for the modulation of its physical, chemical, and biological properties. These modifications can be introduced by starting with substituted precursors or by functionalizing the this compound core.

A variety of substituted benzhydrylamine derivatives can be prepared using the synthetic methods described above. For example, transition-metal catalysis has been employed for the synthesis of benzhydryl amine derivatives from sulfone precursors. researchgate.net Additionally, derivatives can be synthesized by reacting substituted 2-aminobenzophenones with various reagents. nih.gov The synthesis of N-benzylidene derivatives of related heterocyclic systems has also been reported, showcasing the versatility of imine formation and subsequent reactions. mdpi.com Furthermore, pyrene-derived aminophosphonates, including a diethyl N-benzhydrylamino(pyren-1-yl)methylphosphonate, have been synthesized through aza-Pudovik reactions. beilstein-journals.org

N-Substituted Benzhydrylamine Analogues

The synthesis of N-substituted benzhydrylamine analogues can be achieved through several routes, including reductive amination and the addition of organometallic reagents to nitriles.

One evaluated method involves the addition of Grignard reagents to benzonitriles, followed by a reduction step. researchgate.net This process has been optimized for the synthesis of compounds like 4,4'-dimethoxybenzhydrylamine. researchgate.net A key improvement to this procedure is the use of microwave irradiation for the Grignard addition to the nitrile, which significantly shortens reaction times and improves yields. researchgate.net The subsequent reduction of the intermediate imine is carried out using sodium borohydride under mild conditions. researchgate.net

Another approach is the solid-phase synthesis of N-substituted peptide amides using a benzhydrylamine resin. google.com For instance, N-methyl amidated peptides have been successfully synthesized on an N-methyl benzhydrylamine resin. google.com The process involves linking the C-terminal amino acid to the resin-amine and then building the peptide chain. google.com

Additionally, rigid analogues based on an azetidine (B1206935) scaffold have been synthesized. uno.edu A key intermediate, N-benzhydrylazetidin-3-one, which is noted for its stability, serves as a versatile precursor for further modifications. uno.edu

Table 1: Synthesis of N-Substituted Benzhydrylamine Analogues

| Starting Materials | Reagents & Conditions | Product Type | Reference |

| Benzonitriles, Grignard reagents | 1. Microwave irradiation; 2. Sodium borohydride | para-Substituted benzhydrylamines | researchgate.net |

| Benzhydrylamine, N-Substituted 4-piperidone | Reductive amination | N-benzhydrylpiperidin-4-amine derivatives | researchgate.net |

| Chloromethylated polystyrene resin, Alkylamine | Solid-phase synthesis | N-substituted peptide amides on a resin support | google.com |

| N-Boc-azetidinone | Multi-step synthesis involving Wittig olefination and hydrogenation | Rigid azetidenyl-based analogues | uno.edu |

Functionalized Benzhydrylaminophenyl Carboxylic Acids

The synthesis of carboxylic acids functionalized with a benzhydrylaminophenyl group can be accomplished through methods such as the hydrolysis of nitriles or the carboxylation of organometallic intermediates. libretexts.org These routes typically begin with an organic halogen compound, where the halogen is ultimately replaced by the carboxyl group. libretexts.org

One general method for creating carboxylic acids is the carboxylation of Grignard reagents. transformationtutoring.com This involves reacting the Grignard reagent with carbon dioxide, followed by an acidic workup. transformationtutoring.com Another common route is the hydrolysis of nitriles using either acid or base catalysis. libretexts.org

For the specific synthesis of aminobenzoic acid-based imines, a condensation reaction between 4-aminobenzoic acid and substituted benzaldehydes is utilized. mdpi.com These imine-carboxylic acid compounds can then potentially be modified to include a benzhydryl group on the amine. A metal-free, sulfonic acid-functionalized reduced graphene oxide (SA-rGO) material has been reported as a catalyst for the synthesis of carboxylic acids from aldehydes using hydrogen peroxide as a green oxidant. nih.gov

Table 2: General Methods for Carboxylic Acid Synthesis Applicable to Functionalized Benzhydrylaminophenyl Carboxylic Acids

| Method | Starting Materials | Reagents | Product | Reference |

| Carboxylation of Grignard Reagent | Organohalide (R-X) | 1. Mg; 2. CO2; 3. H3O+ | Carboxylic Acid (R-COOH) | libretexts.orgtransformationtutoring.com |

| Hydrolysis of Nitriles | Organohalide (R-X) | 1. NaCN (SN2); 2. H3O+, heat | Carboxylic Acid (R-COOH) | libretexts.org |

| Imine Condensation | 4-Aminobenzoic acid, Substituted benzaldehyde | Condensation reaction | Imine-carboxylic acid | mdpi.com |

| Aldehyde Oxidation | Aldehyde | H2O2, SA-rGO catalyst, H2O | Carboxylic acid | nih.gov |

Spiro[benzofuran-2,1'-cyclohexane] Derivatives Incorporating Benzhydrylamino Groups

The synthesis of spiro[benzofuran-2,1'-cyclohexane] structures can be achieved from naturally occurring compounds or through multi-step synthetic sequences. For example, six derivatives of this spiro system were synthesized from naturally occurring filifolinol. nih.gov Another approach involves the manganese(III) acetate-mediated addition of dimedone to chalcone-like compounds, yielding novel spiro-dihydrobenzofuran isomers. tubitak.gov.tr

Incorporation of an amino group can be achieved through various methods. One report describes the synthesis of 2'-substituted-spiro[benzofuran-2(3H),1'-cyclohexanes] where the substituent at the 2'-position is an aminoalkyl group, -(CH2)nNR1R2. google.com A more complex synthesis involves a Parham cyclization as the key step to form the spirocyclic framework, followed by reductive amination to introduce the amino moiety. rsc.org This latter method stereoselectively produces secondary amines which can be further methylated to tertiary amines. rsc.org

Table 3: Synthesis of Spiro[benzofuran-2,1'-cyclohexane] Derivatives

| Starting Materials | Key Reaction Steps | Resulting Structure | Reference |

| Naturally occurring filifolinol | Chemical modification | 3H-spiro[benzofuran-2,1'-cyclohexane] derivatives | nih.gov |

| Chalcone-like compounds, Dimedone | Mn(OAc)3-mediated addition | Spiro-dihydrobenzofuran isomers | tubitak.gov.tr |

| 1-Bromo-2-(2-bromoethyl)benzene, Cyclohexane-1,3-dione mono ketal | Parham cyclization, Reductive amination | Spiro[ researchgate.netbenzopyran-1,1′-cyclohexan]-3′-amines | rsc.org |

Pyrene-Derived Aminophosphonates with Benzhydrylamino Moieties

The synthesis of α-aminophosphonates containing both a pyrene (B120774) and a benzhydrylamino group is typically achieved through the Kabachnik–Fields condensation or the Pudovik reaction. tandfonline.comcore.ac.uk The Kabachnik–Fields reaction is a one-pot, three-component condensation of an amine (benzhydrylamine), an aldehyde (pyrene-1-carboxaldehyde), and a dialkyl phosphite (B83602). tandfonline.com This reaction can be effectively carried out under microwave irradiation without a catalyst or solvent. tandfonline.com

Alternatively, the aza-Pudovik reaction involves the addition of a phosphite to a pre-formed Schiff base (imine). beilstein-journals.org The Schiff bases are prepared by refluxing pyrene-1-carboxaldehyde with the corresponding amine. beilstein-journals.org Due to the steric bulk of the pyrene moiety, modifications to standard procedures are often necessary, such as using the phosphite reactant as the solvent. beilstein-journals.org Purification of the final products can be challenging, sometimes requiring column chromatography on neutral aluminum oxide to prevent decomposition. mdpi.com

Table 4: Synthesis of Pyrene-Derived Aminophosphonates with Benzhydrylamino Moieties

| Reaction Type | Reactants | Conditions | Key Findings | Reference |

| Kabachnik–Fields Condensation | Benzhydrylamine, Pyrene-1-carboxaldehyde, Dialkyl phosphite | Microwave irradiation, solvent- and catalyst-free | Efficient synthesis of N-benzhydryl protected α-aminophosphonates. tandfonline.com | tandfonline.com |

| Aza-Pudovik Reaction | Schiff base (from pyrene-1-carboxaldehyde and amine), Dialkyl or Diaryl phosphite | Phosphite used as solvent; heating | Modifications needed due to steric hindrance of the pyrene group. beilstein-journals.org | beilstein-journals.orgmdpi.com |

Benzhydryl-Functionalized Dihydropyridinones

A method has been developed for the synthesis of C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones. mdpi.comnih.gov This approach utilizes the regioselective addition of organometallic reagents, specifically diphenylmethyllithium (BzhLi) or benzhydrylmagnesiate reagents, to 2-pyridone substrates. mdpi.comresearchgate.net The regioselectivity of the addition (C4 vs. C6) is influenced by the substituents on the 2-pyridone ring. mdpi.com For instance, using a 2-pyridone with a benzhydryl substituent on the nitrogen atom resulted in the exclusive formation of the C4 adduct. mdpi.com

These functionalized dihydropyridinones can serve as precursors for more complex structures. A partially stereoselective cyclization has been demonstrated using Brønsted (TfOH) or Lewis acids (TIPSOTf) to produce C6-phenyl-functionalized 7,8-benzomorphanones. mdpi.com

Table 5: Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| N-substituted 2-pyridones | Diphenylmethyllithium (BzhLi) | THF, 0 °C to rt | C4-benzhydryl-3,4-dihydropyridin-2-ones | Varies (up to 71% for C4 adduct) | mdpi.com |

| N-substituted 2-pyridones | Benzhydrylmagnesiate reagents | THF, 0 °C to rt | C4-benzhydryl-3,4-dihydropyridin-2-ones | Varies (up to 89% for C4 adduct) | mdpi.com |

| C5-bromo-N-benzyl-2-pyridone | BzhLi | THF, 0 °C to rt | C4-adduct | 71% | mdpi.com |

| N-benzhydryl-2-pyridone | BzhLi | THF, 0 °C to rt | C4-adduct | 48% | mdpi.com |

Triaminobenzene Derivatives and their Benzhydrylamino Analogues

The synthesis of star-shaped molecules often utilizes 1,3,5-trisubstituted benzene (B151609) as a core structure. researchgate.net Synthetic approaches to these highly functionalized molecules typically involve the assembly of building blocks through trimerization reactions. researchgate.net For the creation of benzhydrylamino analogues of triaminobenzene, a common strategy would be the nucleophilic substitution reaction between a tri-halogenated benzene precursor and benzhydrylamine, or the reductive amination of a tri-carbonyl benzene derivative with benzhydrylamine. A more direct approach would involve the multiple N-alkylation of 1,3,5-triaminobenzene with a benzhydryl halide.

While a direct synthesis of a tris(benzhydrylamino)benzene was not found in the provided results, related syntheses of C3-symmetric polymers from 1,3,5-tris-(4-hydroxyphenyl)triazine demonstrate the feasibility of building complex molecules from a central core. researchgate.net

Glucopyranosylamine Derivatives with Benzhydryl-Substituted Biphenyls

The synthesis of glucopyranosylamine derivatives incorporating benzhydryl-substituted biphenyls represents a significant area of research, driven by the potential for creating compounds with unique biological activities. While specific examples directly detailing the synthesis of this compound-derived glucopyranosylamines are not prevalent in the provided search results, the synthesis of analogous structures provides insight into the potential methodologies.

The general approach to forming glucopyranosylamine derivatives involves the condensation of a sugar, such as a protected glucopyranose, with an amine. In the context of benzhydryl-substituted biphenyls, this would involve reacting a benzhydrylated biphenylamine with a suitable glucose derivative. The reaction typically proceeds via the formation of an intermediate Schiff base, which then cyclizes to form the more stable glucopyranosylamine.

For instance, the synthesis of bis(2-acetamido-2-deoxy-d-glucopyranosyl)amines has been described, which are by-products in the preparation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-d-glucopyranosylamine. science.gov This highlights the potential for forming complex amine-linked sugar derivatives. The synthesis of such compounds often requires careful control of reaction conditions to ensure the desired stereochemistry and to minimize the formation of by-products.

The functionalization of biphenyls is a crucial step in preparing the necessary starting materials for these syntheses. researchgate.net Techniques such as the Suzuki-Miyaura cross-coupling reaction are widely used to create the biphenyl (B1667301) core. nih.gov Subsequent nitration and reduction steps can be employed to introduce the amine functionality, which is then available to react with the glucose derivative. The benzhydryl group can be introduced at various stages of the synthesis, either before or after the formation of the biphenyl ring, depending on the desired final product and the compatibility of the functional groups.

Sulfane Derivatives via Diphenylmethylamine

The synthesis of sulfane derivatives from diphenylmethylamine (a related compound to this compound) provides a pathway to a range of sulfur-containing compounds. These derivatives are of interest due to the diverse chemical and biological properties associated with organosulfur compounds.

One common approach to synthesizing sulfane derivatives is through the reaction of an amine with a sulfur-containing electrophile. For example, sulfonamides can be prepared by reacting an amine with a sulfonyl chloride in the presence of a base. mdpi.com In the case of diphenylmethylamine, this would yield N-(diphenylmethyl)sulfonamides. The specific sulfonyl chloride used can be varied to introduce different substituents on the sulfur atom, allowing for the creation of a library of derivatives.

Another route to sulfane derivatives involves the reaction of an amine with a compound containing a reactive sulfur-carbon bond. For example, 2-alkylthio- and 2-aralkylthio-1,3-indandiones have been synthesized by reacting 2-bromo-1,3-indandione with dialkyl or diaralkyl sulfides. chemicalpapers.com This type of reaction could potentially be adapted to use diphenylmethylamine or its derivatives to create novel sulfur-containing heterocyclic compounds.

The synthesis of phenyl tribromomethyl sulfone derivatives, which are precursors to potential pesticides, has also been reported. beilstein-journals.org These syntheses often involve multi-step sequences, including S-methylation, oxidation, and bromination. The resulting sulfones can then be further functionalized, for example, through nitration and subsequent nucleophilic aromatic substitution (SNAr) reactions with amines to produce nitroaniline derivatives. beilstein-journals.org This methodology could be applied to create complex sulfane derivatives incorporating the benzhydryl moiety.

The following table summarizes some of the key synthetic approaches to sulfane derivatives that could be adapted for use with diphenylmethylamine or this compound:

| Derivative Type | General Synthetic Approach | Key Reagents | Reference |

| Sulfonamides | Reaction of an amine with a sulfonyl chloride | Amine, Sulfonyl Chloride, Base | mdpi.com |

| Thioethers | Reaction of a sulfide (B99878) with an electrophile | Sulfide, Alkyl/Aryl Halide | chemicalpapers.com |

| Sulfones | Oxidation of a sulfide or thioether | Sulfide/Thioether, Oxidizing Agent (e.g., H2O2) | beilstein-journals.org |

Strategic Considerations in Benzhydrylaniline Synthesis

The synthesis of this compound and its analogues requires careful strategic planning to achieve the desired products with high efficiency and selectivity. Key considerations include controlling the position of substituents on the aromatic rings (regioselectivity), the spatial arrangement of atoms (stereoselectivity), and the use of modern synthetic techniques to enhance reaction rates and yields.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity and stereoselectivity are critical aspects of synthesizing complex molecules like derivatives of this compound. youtube.comkhanacademy.org Regioselectivity refers to the control of the position at which a chemical reaction occurs on a molecule with multiple potential reaction sites. uwindsor.ca In the context of benzhydrylaniline, this could involve directing the addition of a new functional group to a specific position on one of the phenyl rings. For example, in electrophilic aromatic substitution reactions, the existing amino and benzhydryl groups will influence the position of incoming electrophiles.

Stereoselectivity, on the other hand, deals with the preferential formation of one stereoisomer over another. youtube.comkhanacademy.org This is particularly important when creating chiral molecules, which can have significantly different biological activities. The synthesis of C-Aryl glycosides, for instance, often requires highly stereoselective methods to control the configuration at the anomeric carbon. rsc.org Nickel-catalyzed ortho-C–H glycosylation of 8-aminoquinoline (B160924) benzamides has been shown to proceed with high regioselectivity and excellent α-selectivity, demonstrating the power of modern catalytic methods in controlling stereochemistry. rsc.org

The following table outlines the key differences between regioselectivity and stereoselectivity:

| Concept | Definition | Example in Benzhydrylaniline Synthesis |

| Regioselectivity | The preference of a chemical reaction to occur at one position over another. | Directing a nitration reaction to the ortho or meta position relative to the amino group. |

| Stereoselectivity | The preference for the formation of one stereoisomer over another. youtube.com | Creating a single enantiomer of a chiral derivative. |

Tandem Reaction and Cascade Annulation Approaches

Tandem reactions, also known as cascade or domino reactions, are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating the intermediates. 20.210.105wikipedia.orgnumberanalytics.comrsc.org This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. numberanalytics.com

In the synthesis of complex heterocyclic structures that could be related to benzhydrylaniline analogues, tandem reactions can be particularly useful. For example, a palladium-catalyzed tandem addition/cyclization of 2-(benzylideneamino)benzonitriles with arylboronic acids has been developed for the synthesis of 2,4-diarylquinazolines. nih.gov This reaction involves a sequence of a nucleophilic addition followed by an intramolecular cyclization to build the quinazoline (B50416) core. nih.gov Such a strategy could be envisioned for constructing more complex fused ring systems attached to a benzhydrylaniline scaffold.

Cascade annulation reactions are a specific type of tandem reaction that results in the formation of a new ring. These reactions are often used in the total synthesis of natural products and can lead to a significant increase in molecular complexity in a single step. 20.210.105 For instance, the synthesis of phenanthridine (B189435) derivatives can be achieved through the nucleophilic addition of a Grignard reagent to a biaryl-2-carbonitrile, followed by a copper-catalyzed C-N bond formation. nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions and improving yields. researchgate.netoatext.commdpi.com This method utilizes microwave irradiation to heat the reaction mixture, which can lead to significantly shorter reaction times compared to conventional heating methods. foliamedica.bgrsc.org

The application of microwave irradiation can be particularly beneficial for reactions that are slow at room temperature or require high temperatures to proceed. For example, the synthesis of various heterocyclic compounds, such as benzotriazole (B28993) derivatives and tetrahydropyrimidines, has been shown to be more efficient under microwave conditions. researchgate.netfoliamedica.bg In many cases, microwave-assisted synthesis also leads to cleaner reactions with fewer side products, simplifying the purification process.

A comparison of conventional and microwave-assisted synthesis for a series of benzotriazole derivatives demonstrated a significant reduction in reaction time and an increase in product yield with the microwave method. researchgate.net For example, one reaction that required 5 hours and 15 minutes of refluxing was completed in just 6 minutes and 10 seconds under microwave irradiation, with the yield increasing from 23% to 42%. researchgate.net

The table below provides a comparison of reaction times and yields for a selection of reactions carried out using both conventional heating and microwave irradiation, illustrating the advantages of the latter technique.

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Synthesis of Benzotriazole Derivatives | 5 h 15 min, 23% | 6 min 10 s, 42% | researchgate.net |

| Synthesis of Tetrahydropyrimidines | 20-24 h, Not specified | 22-24 min, Not specified | foliamedica.bg |

| Hantzsch Condensation | Not specified | 86-96% yield in short time | rsc.org |

Reaction Mechanisms and Chemical Transformations Involving 4 Benzhydrylaniline Scaffolds

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions on aromatic rings, while generally less facile than on aliphatic systems, can occur through several mechanisms, particularly when the aromatic ring is activated by electron-withdrawing groups or when specific reaction conditions or catalysts are employed.

ANRORC Mechanism in Heterocyclic Systems and its Relevance to Substituted Anilines

The ANRORC mechanism (Addition of the Nucleophile, Ring Opening, Ring Closure) is a special type of nucleophilic substitution that occurs primarily in heterocyclic systems. wikipedia.orgscispace.com This mechanism helps explain product formation and distribution in certain nucleophilic substitutions, particularly with metal amide nucleophiles and substituted pyrimidines. wikipedia.org The ANRORC mechanism involves the addition of a nucleophile to the ring, followed by ring opening, and then ring closure, leading to a substituted product. wikipedia.orgnih.gov Evidence for this mechanism includes isotope labeling studies which show the displacement of an internal nitrogen atom to an external position. wikipedia.org The Zincke reaction is a known example involving an ANRORC mechanism. wikipedia.orgnih.gov

While the ANRORC mechanism is most commonly associated with heterocycles, research has explored ANRORC-like transformations involving substituted anilines, particularly in reactions with nitroimidazole derivatives. rsc.orgrsc.org These studies suggest that aniline (B41778) derivatives can participate in reaction pathways that involve ring opening and closure steps, although the specific details and the extent to which a full ANRORC mechanism is operative can vary depending on the substrates and conditions. rsc.orgrsc.org For example, the reaction of certain aniline derivatives with dinitroimidazole derivatives has been studied, suggesting an initial amine attack on the imidazole (B134444) ring followed by ring opening and subsequent cyclization. rsc.org The regioselectivity of these ANRORC-like reactions can be influenced by factors such as the site of nucleophilic attack and subsequent ring-opening pathways. rsc.orgwur.nl

Reductive and Oxidative Transformations

Aniline derivatives, including those with complex substituents like 4-Benzhydrylaniline, can undergo various reductive and oxidative transformations affecting both the amine group and potentially the aromatic ring or the benzhydryl moiety under specific conditions.

Detailed Reductive Amination Mechanisms

Reductive amination is a key method for synthesizing secondary and tertiary amines. acs.orgmasterorganicchemistry.com The reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine (a Schiff base), followed by the reduction of the imine to the corresponding amine. acs.orgmasterorganicchemistry.com

The mechanism of reductive amination generally proceeds through the following steps:

Condensation: The amine (e.g., aniline) reacts with the carbonyl compound to form a hemiaminal intermediate, which then dehydrates to form the imine. This step is often acid-catalyzed. scielo.org.mxresearchgate.net

Reduction: The imine C=N double bond is reduced to a C-N single bond, yielding the final amine product. acs.orgmasterorganicchemistry.com

Various reducing agents can be used for the imine reduction step, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comscielo.org.mxresearchgate.net The choice of reducing agent can influence the selectivity of the reaction. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com

The mechanism of reduction with hydride-based reducing agents involves the transfer of a hydride ion (H-) to the carbon atom of the imine double bond. This typically occurs with the imine being protonated or activated by a Lewis acid, making the carbon more electrophilic. scielo.org.mx

For aniline derivatives, reductive amination with aldehydes or ketones can lead to the formation of N-alkylated anilines. acs.org Studies have shown the reductive amination of anilines with aldehydes using systems like NaBH4 in the presence of cation exchange resins, yielding secondary amines. scielo.org.mx The acidic environment provided by the resin can facilitate imine formation and subsequent reduction. scielo.org.mx

While reductive amination is effective for forming C-N bonds from amines to alkyl groups derived from carbonyl compounds, it is generally not used for directly forming bonds between nitrogen and aromatic rings; alternative methods like Buchwald-Hartwig cross-coupling are employed for such transformations. masterorganicchemistry.com

Hydride Reduction Mechanisms

Hydride reduction involves the transfer of a hydride ion (H-) from a reducing agent to an electrophilic center in a molecule. Common hydride reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). masterorganicchemistry.comslideshare.netlibretexts.org These reagents act as sources of hydride due to the polarity of the metal-hydrogen bond. libretexts.org LiAlH4 is a stronger reducing agent than NaBH4. masterorganicchemistry.comlibretexts.org

The mechanism of hydride reduction of functional groups like carbonyls (aldehydes, ketones, esters, carboxylic acids) involves the nucleophilic attack of the hydride ion on the carbon atom of the carbonyl group. masterorganicchemistry.comlibretexts.orgpearson.com This forms a tetrahedral intermediate (an alkoxide). masterorganicchemistry.comlibretexts.org Subsequent steps depend on the functional group being reduced. For aldehydes and ketones, protonation of the alkoxide yields the alcohol. masterorganicchemistry.comlibretexts.org For carboxylic acid derivatives like esters or amides, the initial hydride addition is followed by the elimination of a leaving group and further reduction steps. masterorganicchemistry.compearson.com

For aniline derivatives, hydride reducing agents can be used to reduce certain functional groups that might be present elsewhere in the molecule. For example, if a nitro group is present on the aromatic ring, it can be reduced to an amine using various methods, including catalytic hydrogenation or reducing metals, although direct reduction with simple hydride agents like NaBH4 might not be effective for aromatic nitro groups. slideshare.netacs.org LiAlH4 can reduce nitroalkanes and amides to amines. masterorganicchemistry.com

While this compound itself contains an amine and an aromatic ring, direct reduction of these functionalities by simple hydride reagents is not typical under standard conditions. However, if the molecule contained other reducible groups (e.g., a nitro group on one of the phenyl rings, or a carbonyl group in a substituent), hydride reduction could be applicable to those specific centers.

Catalytic Reaction Mechanisms

Catalysis plays a significant role in facilitating various transformations involving aniline derivatives and structures related to this compound. Catalysts can lower activation energies, improve selectivity, and allow reactions to proceed under milder conditions.

Metal catalysts, particularly transition metals, are widely used in reactions involving C-N bond formation and modification of aromatic systems. For instance, palladium-catalyzed reactions, such as the Buchwald-Hartwig cross-coupling, are important for forming aryl-nitrogen bonds, a type of transformation relevant to the synthesis and modification of aniline derivatives. fishersci.fi

In the context of reductive amination, metal catalysts can be employed, often in hydrogenation reactions to reduce the imine intermediate. acs.orgencyclopedia.pub Supported metal catalysts, such as nickel on organoclay, have been investigated for the reductive alkylation of aniline with ketones. acs.org The catalyst can facilitate both the condensation to form the imine and the subsequent hydrogenation. acs.org

Catalytic methods are also explored for the synthesis of benzhydryl amines. For example, metal-catalyzed coupling reactions of aryl boronic acids with imine derivatives have been reported for the formation of diarylmethylamines. nih.gov Photoredox catalysis using iridium complexes has been applied to the Csp3-H arylation of benzylamines, which involves radical intermediates. nih.gov

Catalysts can also influence the regioselectivity of reactions. In some directed nucleophilic aromatic substitution reactions involving haloarenes and amine nucleophiles, a catalyst or activating group can direct the substitution to a specific position, such as the ortho position. rsc.org

While specific catalytic mechanisms involving this compound were not detailed in the search results, the principles of catalysis applied to similar aniline and benzhydryl-containing structures are relevant. Catalysts can activate reactants, stabilize intermediates, or provide alternative reaction pathways with lower energy barriers. This can involve various modes of action, including coordination to metal centers, acid-base catalysis, or facilitating electron transfer processes. libretexts.orgbyjus.com

Metal-Catalyzed Coupling Reactions and Bond Activation (e.g., C(sp3)-O/N)

Metal-catalyzed coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions often involve the activation of relatively inert bonds, such as C-O and C-N bonds. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the formation of C-C, C-N, and C-O bonds. libretexts.org

While specific examples of metal-catalyzed coupling or bond activation directly involving the C(sp3)-N bond of the benzhydrylamine part of this compound were not prominently found, research on related systems provides context. Transition-metal-catalyzed C-N bond activation has gained attention as a strategy for forming new C-C and C-N bonds. rsc.org This can involve the cleavage of C-N bonds to generate reactive metal-carbon and metal-nitrogen species. rsc.org Nickel catalysis has been shown to be effective in activating strong bonds, including C-O and C-N bonds, in cross-coupling reactions, offering an alternative to precious metal catalysts. nih.gov Examples include nickel-catalyzed cross-coupling of aryl pivalates, carbonates, and carbamates, leading to the formation of biaryl and other functionalized aromatic systems. nih.gov

The diarylmethyl C(sp3)-N bond in this compound could potentially be a site for activation under specific metal-catalyzed conditions, although this would likely require careful control of reaction parameters and catalyst design due to the inherent stability of this bond. Research on the synthesis of triarylmethanes via palladium-catalyzed Suzuki-Miyaura reactions of diarylmethyl esters has shown selective cleavage of the C(benzyl)-O bond, highlighting the potential for activating bonds adjacent to diarylmethyl centers under metal catalysis. acs.org

Photocatalytic Activation and Reactive Intermediate Generation

Photocatalysis utilizes light energy to drive chemical reactions, often by generating highly reactive intermediates. uni-regensburg.debeilstein-journals.org This approach has emerged as a powerful methodology for various transformations, including those previously challenging under thermal conditions. uni-regensburg.de Photocatalysis can involve single-electron oxidation or reduction processes (photoredox catalysis), leading to the formation of radicals or ionic species as key intermediates. uni-regensburg.debeilstein-journals.org

While direct studies on the photocatalytic activation of this compound were not found, the principles of photocatalysis and reactive intermediate generation are applicable to organic molecules containing aniline and diarylmethyl moieties. Photocatalysis can be used to generate carbon-centered radicals or even carbanions, which can then participate in bond-forming reactions. uni-regensburg.de For instance, photocatalytic methods have been developed for the generation of carbanion equivalents for C-C bond formations. uni-regensburg.de The aniline part of this compound could potentially be involved in photoinduced electron transfer processes, leading to the formation of radical cations or other reactive species under suitable photocatalytic conditions.

Acid-Base Chemistry and Proton Transfer Dynamics

The presence of the amine group in this compound makes it a basic compound capable of participating in acid-base reactions. Acid-base chemistry involves the transfer of protons (H⁺) between molecules or ions. wikipedia.orglibretexts.org

Protonation and Deprotonation Phenomena

Protonation is the process where a molecule or ion gains a proton, while deprotonation is the removal of a proton. wikipedia.orglibretexts.org The relative ability of a molecule to donate or accept a proton is quantified by its pKa value. wikipedia.org A low pKa indicates a strong acid (easily donates a proton), while a high pKa for the conjugate acid indicates a strong base (readily accepts a proton). wikipedia.org

The amine group in this compound can be protonated by acids, forming an ammonium (B1175870) cation. Conversely, under basic conditions, the protonated amine can be deprotonated. The extent of protonation or deprotonation is dependent on the pH of the environment and the pKa of the amine group. reddit.com Aminodiphenylmethane (B1666581) (benzhydrylamine) is described as having a certain level of alkalinity and can form salts with common acidic substances. guidechem.com

Influence on Reaction Intermediates and Pathways

Protonation and deprotonation can significantly influence the reactivity of a molecule and the pathways of chemical reactions. Changes in protonation state can alter the electron density of functional groups, making them more or less susceptible to attack by nucleophiles or electrophiles.

For example, deprotonating a molecule makes it more electron-rich and thus a stronger nucleophile. Conversely, protonating a functional group can make it more electron-poor and enhance its electrophilic character. In reaction mechanisms, proton transfer steps are often fast and can precede or follow bond-forming or breaking events, influencing the nature and stability of transient reaction intermediates. tutorchase.comwikipedia.org

In the context of this compound, the protonation state of the aniline nitrogen can impact its nucleophilicity and basicity, thereby affecting its participation in reactions such as alkylations, acylations, or condensation reactions. guidechem.com The acidity or basicity of the reaction medium can thus steer the reaction towards different intermediates and products. For instance, the synthesis of Schiff bases from aminodiphenylmethane and salicylaldehyde (B1680747) derivatives involves a condensation reaction likely influenced by acid-base equilibria. researchgate.net The formation and reactivity of intermediates like iminium ions, which can be involved in reactions of amines, are highly dependent on pH. nih.gov

Advanced Spectroscopic and Crystallographic Characterization in 4 Benzhydrylaniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of 4-Benzhydrylaniline, offering profound insights into its molecular structure. researchgate.net

¹H NMR and ¹³C NMR Applications in Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the constitution of this compound. researchgate.net In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals provide a map of the hydrogen environments within the molecule. For instance, the aromatic protons of the aniline (B41778) and benzhydryl rings typically appear as complex multiplets in specific regions of the spectrum, while the methine proton of the benzhydryl group and the amine protons exhibit characteristic chemical shifts.

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. bhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the identification of aromatic, aliphatic, and quaternary carbons. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, offering valuable data for structural confirmation.

| ¹H NMR Data for N-benzylaniline (a related compound) | |

| Chemical Shift (δ) in ppm (CDCl₃, 300 MHz) | Multiplicity and Integration |

| 7.44-7.32 | (m, 5H) |

| 7.22 | (t, J = 8.0 Hz, 2H) |

| 6.76 | (t, J = 7.3 Hz, 1H) |

| 6.68 | (d, J = 8.0 Hz, 2H) |

| 4.38 | (s, 2H) |

| 4.06 | (s_br, 1H) |

Note: This data is for a structurally related compound, N-benzylaniline, and is provided for illustrative purposes. The specific chemical shifts for this compound may differ. Data sourced from supporting information of a mechanistic study. rsc.org

| ¹³C{¹H} NMR Data for N-benzylaniline (a related compound) | |

| Chemical Shift (δ) in ppm (CDCl₃, 300 MHz) | Carbon Type |

| 148.2, 139.5 | C |

| 129.3, 128.6, 127.5, 127.2, 117.6, 112.9 | CH |

| 48.4 | CH₂ |

Note: This data is for a structurally related compound, N-benzylaniline, and is provided for illustrative purposes. The specific chemical shifts for this compound may differ. Data sourced from supporting information of a mechanistic study. rsc.org

Advanced NMR Techniques for Stereochemical and Conformational Analysis

To delve deeper into the three-dimensional structure of this compound and its derivatives, researchers employ advanced NMR techniques. numberanalytics.com Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing connectivity between different nuclei. numberanalytics.comipb.pt

COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity within the aniline and benzhydryl ring systems.

HSQC provides one-bond correlation between protons and their directly attached carbons, aiding in the unambiguous assignment of both ¹H and ¹³C signals. ipb.pt

HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. ipb.pt This is particularly useful for connecting the benzhydryl moiety to the aniline ring and for assigning quaternary carbon signals.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, in both 1D and 2D (NOESY) formats, are vital for determining the stereochemistry and conformational preferences of the molecule. ox.ac.uk By measuring the through-space interactions between protons, NOE data can elucidate the spatial arrangement of the phenyl rings and the conformation around the C-N bond. Computational methods are also increasingly used in conjunction with NMR data to refine structural and conformational assignments. mestrelab.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules, thereby offering precise molecular weight determination and elemental composition analysis. msesupplies.comarxiv.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound. measurlabs.combioanalysis-zone.com Unlike standard mass spectrometry, HRMS can measure the m/z ratio to several decimal places, allowing for the determination of the exact molecular mass. bioanalysis-zone.com This high accuracy enables the calculation of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.com HRMS is frequently used to confirm the identity of newly synthesized batches of this compound and to characterize its derivatives and reaction products in complex mixtures. researchgate.netnih.gov

| HRMS Analysis Details | |

| Technique | High-Resolution Mass Spectrometry |

| Primary Information Obtained | Exact molecular mass, elemental composition |

| Key Advantage | High accuracy and precision in mass measurement |

| Application for this compound | Unambiguous identification and formula determination |

This table summarizes the key aspects of HRMS in the analysis of chemical compounds. msesupplies.commeasurlabs.combioanalysis-zone.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Complex Systems

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly suited for the analysis of large molecules and complex systems that may involve this compound. bruker.comautobio.com.cn In this method, the analyte is co-crystallized with a matrix material. nih.gov A laser pulse desorbs and ionizes the matrix, which in turn transfers charge to the analyte molecules, typically generating singly charged ions. nih.gov The time it takes for these ions to travel through a flight tube to a detector is measured, which is proportional to their m/z ratio. nih.gov

This technique is valuable for characterizing systems where this compound is part of a larger assembly, such as in polymer chemistry or in the study of non-covalent interactions. bruker.commdpi.com Its speed and ability to handle complex mixtures make it a powerful tool for high-throughput screening and the analysis of reaction products involving this compound. bruker.comresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrations of covalent bonds within a molecule. mdpi.comamericanpharmaceuticalreview.com These techniques are highly effective for identifying the functional groups present in this compound.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic rings and the benzhydryl methine group, and C=C stretching vibrations within the aromatic rings. The positions and intensities of these bands provide strong evidence for the presence of these functional moieties. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. lu.se It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. oup.comresearchgate.net This absorption is recorded as a spectrum, which serves as a unique molecular "fingerprint". rsc.org

For this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural components: the amine (N-H) group, the aromatic rings (C-H and C=C), and the aliphatic C-H bond of the benzhydryl group.

Key expected IR absorption bands for this compound include:

N-H Stretching: The primary amine group (-NH₂) typically shows two distinct, medium-intensity bands in the 3550-3060 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. rsc.org

Aromatic C-H Stretching: The C-H bonds on the phenyl rings give rise to sharp, moderate to weak absorptions just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. rsc.org A weak absorption at 3025 cm⁻¹ has been noted in a related iron complex containing this compound. nih.gov

Aliphatic C-H Stretching: The single C-H bond on the benzhydryl carbon is expected to produce an absorption band in the 3000-2850 cm⁻¹ region. rsc.org

Aromatic C=C Stretching: The stretching vibrations within the aromatic rings produce a series of characteristic bands of variable intensity in the 1630-1475 cm⁻¹ region. rsc.org

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band between 1640-1550 cm⁻¹. rsc.org

C-N Stretching: The stretching of the carbon-nitrogen bond is expected in the 1250-1000 cm⁻¹ region. rsc.org

Aromatic C-H Out-of-Plane Bending: Strong absorption bands in the 900-690 cm⁻¹ region are indicative of the substitution pattern on the aromatic rings. rsc.org

Table 1: Expected Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3550 - 3060 | Medium |

| Primary Amine | N-H Bend (Scissoring) | 1640 - 1550 | Medium - Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium - Weak |

| Aromatic Ring | C=C Stretch | 1630 - 1475 | Variable |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 690 | Strong |

| Aliphatic CH | C-H Stretch | 3000 - 2850 | Medium |

| Amine | C-N Stretch | 1250 - 1000 | Medium - Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR spectroscopy. researchgate.net It is based on the inelastic scattering of monochromatic light, typically from a laser. whiterose.ac.uk When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering) at the same frequency. However, a small fraction is scattered inelastically (Raman scattering), with a shift in frequency that corresponds to the molecule's vibrational energy levels. researchgate.net For a vibration to be "Raman active," it must cause a change in the polarizability of the molecule's electron cloud. sci-hub.se

In this compound, the non-polar and symmetric bonds are particularly strong Raman scatterers. This makes Raman spectroscopy an excellent tool for characterizing the carbon skeleton. Key features expected in the Raman spectrum include:

Aromatic Ring Vibrations: The C=C stretching vibrations in the phenyl rings, which are strong in the IR spectrum, are also prominent in the Raman spectrum. A particularly strong and sharp band corresponding to the ring "breathing" mode is expected around 1000 cm⁻¹. acs.org

Symmetric C-C Stretching: The stretching of the C-C bonds linking the phenyl groups to the central methine carbon would be Raman active.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also observable in the Raman spectrum.

The principle of mutual exclusion states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While this compound is not centrosymmetric, the complementary nature of the two techniques remains invaluable. For instance, the symmetric vibrations of the diphenylmethyl group may produce stronger and more easily identifiable signals in the Raman spectrum than in the IR spectrum. nih.gov

X-ray Diffraction (XRD) and Crystallography

Single Crystal X-ray Diffraction for Precise Molecular Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. mdpi.com This technique requires a high-quality, single crystal of the compound, ideally at least 0.02 mm in size. mdpi.com The crystal is mounted on a diffractometer and rotated in a monochromatic X-ray beam, producing a three-dimensional diffraction pattern. Analysis of this pattern allows for the unambiguous determination of the molecular structure, including stereochemistry and subtle conformational details. mdpi.comresearchgate.net

For this compound, SC-XRD would provide precise measurements of:

The bond lengths and angles of the entire molecule.

The crystal packing arrangement, revealing intermolecular interactions such as hydrogen bonds involving the amine group and van der Waals forces.

For example, in a study of a piperidine (B6355638) derivative formed from benzhydrylamine, SC-XRD analysis was crucial in confirming the cis stereochemistry and revealing that the bulky benzhydryl group occupies an equatorial position in the chair conformation of the piperidine ring. This highlights the power of SC-XRD in elucidating detailed three-dimensional structural information for complex molecules containing the benzhydryl moiety.

Table 2: Representative Crystallographic Data Obtained from Single Crystal X-ray Diffraction Data shown is for a related bis-amide compound, N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide, to illustrate typical parameters determined by SC-XRD.

| Parameter | Value / Description |

| Chemical Formula | C₂₁H₁₇N₃O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.896(3) |

| b (Å) | 7.9622(14) |

| c (Å) | 15.659(3) |

| β (°) | 102.131(7) |

| Volume (ų) | 1817.5(6) |

| Z (Formula units/cell) | 4 |

| Calculated Density (g/cm³) | 1.382 |

Powder X-ray Diffraction for Material Characterization

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples (powders). Instead of a single diffraction pattern from one crystal orientation, PXRD produces a one-dimensional diffractogram showing intensity as a function of the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

The primary applications of PXRD in the study of this compound include:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to a reference pattern (either from a database or simulated from SC-XRD data) confirms the identity and purity of the bulk material.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, making it a key tool in identifying and characterizing polymorphism.

Quality Control: PXRD can be used to monitor the solid-state integrity of the material during processing and storage.

For instance, a series of PXRD patterns can be recorded as a sample is heated (Variable Temperature PXRD or VT-PXRD) to monitor for solid-state phase transformations or decomposition.

Time-Resolved Crystallography in Dynamic Studies

Time-resolved crystallography (TRC) is an advanced technique that allows researchers to observe molecular structures as they change over time, effectively creating a "molecular movie" of a chemical or biological process. This is achieved by initiating a reaction in a crystal (e.g., with a laser pulse) and then collecting diffraction data at very short, precise time delays.

Modern TRC experiments, such as time-resolved serial femtosecond crystallography (TR-SFX), use X-ray free-electron lasers (XFELs) to collect data from thousands of microcrystals on timescales ranging from femtoseconds to seconds. This enables the visualization of transient intermediates and short-lived excited states that are invisible to conventional static methods.

While no specific TRC studies on this compound have been reported, the technique could be applied to its derivatives to study:

Photochemical Reactions: Investigating the structural dynamics following photoexcitation.

Enzyme Catalysis: If a derivative of this compound acts as a substrate or inhibitor for an enzyme, TRC could be used to observe the structural changes in both the ligand and the protein during the enzymatic cycle.

Solid-State Reactions: Following the atomic-level changes that occur during a reaction in the crystalline state.

Electron Microscopy Techniques

Electron microscopy (EM) utilizes a beam of accelerated electrons to generate high-resolution images of a sample. Unlike spectroscopic and diffraction methods that provide chemical and structural information, EM techniques excel at visualizing the physical morphology, topography, and microstructure of materials. While not a primary tool for the routine molecular characterization of a small organic molecule like this compound, it becomes highly relevant when studying its crystalline habit, its formulation in composite materials, or its use as a monomer in polymerization.

Scanning Electron Microscopy (SEM) scans a focused electron beam across a sample's surface to produce images of its topography and morphology. For this compound, SEM could be used to:

Characterize the crystal habit (e.g., needles, plates, prisms) of the bulk powder.

Determine the particle size distribution and shape.

Observe the surface morphology of films or coatings made from polymers derived from aniline compounds. whiterose.ac.ukresearchgate.net Studies on other solid imine compounds have used SEM to reveal highly crystalline structures with distinct morphologies like acicular (needle-like) or stone-like forms.

Transmission Electron Microscopy (TEM) passes an electron beam through an ultrathin sample to create a high-resolution, two-dimensional projection image. Organic crystals are highly sensitive to damage from the electron beam, requiring specialized low-dose techniques and often cryogenic temperatures for analysis. oup.comsci-hub.se If applied to this compound, TEM could potentially:

Image the crystal lattice directly under high-resolution conditions, revealing lattice defects or dislocations.

Characterize the structure of nanomaterials incorporating the molecule. For example, TEM has been used to characterize Fe₃O₄-benzhydrylamine nanocomposites, providing information on their structure and the distribution of the organic component.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphological Analysis

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are fundamental techniques for morphological analysis, providing high-resolution images of a material's structure. thermofisher.compolymersolutions.com SEM visualizes the surface topography and composition by scanning it with a focused beam of electrons and detecting the resulting signals from the interaction. measurlabs.comqima-lifesciences.com It can produce three-dimensional-like images of the sample's surface. thermofisher.com

TEM, in contrast, transmits a beam of electrons through an ultra-thin specimen to form an image. measurlabs.comqima-lifesciences.com This allows for the observation of internal structures, such as crystal structure, defects, and morphology at the nanoscale. thermofisher.com Sample preparation for TEM is meticulous, often requiring the sample to be less than 150 nm thick to allow electron transmission. thermofisher.commeasurlabs.com For both techniques, non-conductive samples may be coated with a conductive layer to prevent charge buildup. measurlabs.com

In the context of a crystalline compound like this compound, SEM could be used to study the morphology of its crystals, such as their size, shape, and surface features. TEM could potentially reveal details about the internal crystal structure, including lattice defects or the arrangement of molecules in a crystalline lattice, provided a sufficiently thin sample could be prepared. polymersolutions.comsciety.org However, no such specific studies on this compound are documented.

Aberration-Corrected High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) for Microstructural Details

Aberration-corrected High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized STEM technique that provides atomic-resolution images with contrast highly sensitive to the atomic number (Z-contrast) of the elements in the sample. wikipedia.orgjeol.com It involves scanning a focused electron probe across a sample and collecting electrons scattered at high angles using an annular detector. jeol.comsciencesconf.org

The key advantages of HAADF-STEM include:

Z-Contrast Imaging : The image intensity is approximately proportional to the square of the atomic number, making heavier atoms appear brighter. wikipedia.org This allows for straightforward compositional mapping at the atomic scale.

High Resolution : With aberration correctors, HAADF-STEM can achieve sub-angstrom resolution, enabling the direct visualization of individual atomic columns. jeol.comimr.ac.cn

Reduced Diffraction Effects : The collection of high-angle scattered electrons minimizes coherent diffraction effects, leading to more easily interpretable images. jeol.com

For a compound like this compound (C₁₉H₁₇N), which is composed of light elements (carbon, hydrogen, nitrogen), HAADF-STEM would offer limited Z-contrast between the constituent atoms. However, it could be invaluable for identifying the location of heavier atoms if this compound were part of a larger structure, such as a metal-organic framework or a catalyst support. researchgate.net No published research has applied HAADF-STEM to the study of this compound itself.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of matter. wikipedia.orgspringernature.comansto.gov.au It involves tuning synchrotron-generated X-rays to the absorption edge of a specific element and measuring the absorption coefficient as a function of energy. wikipedia.orgnih.gov The resulting spectrum is typically divided into two regions: XANES and EXAFS. springernature.comesrf.fr

X-ray Absorption Near Edge Spectroscopy (XANES)

The X-ray Absorption Near-Edge Structure (XANES) region, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), refers to the features at and just above the absorption edge. wikipedia.orgmpg.de This region provides information about the electronic state of the absorbing atom, including its oxidation state and coordination chemistry (e.g., site symmetry). nih.govesrf.fr The precise energy and shape of the edge are sensitive to the chemical environment and bonding of the target element. stanford.edu For this compound, XANES at the nitrogen K-edge could, in principle, provide insights into the local electronic environment of the nitrogen atom within the aniline group. However, no such experimental data has been reported.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

The Extended X-ray Absorption Fine Structure (EXAFS) region consists of oscillations that appear well above the absorption edge. mpg.de These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. mpg.de Analysis of the EXAFS signal can yield precise information about the local atomic environment around the absorbing atom, including:

Bond distances

Coordination numbers (the number of neighboring atoms)

The identity of neighboring atoms

This technique is particularly valuable for studying non-crystalline or amorphous materials where long-range order is absent. springernature.com For this compound, EXAFS studies at the nitrogen K-edge could theoretically determine the bond lengths to adjacent carbon atoms and provide information about the local structure around the amine group. As with XANES, no such studies specific to this compound are available.

Other Advanced Characterization Methodologies

Electrochemical Characterization Techniques

Electrochemical characterization techniques are pivotal for investigating the redox properties of molecules, providing insights into electron transfer processes, energy levels, and reaction mechanisms. For aromatic amines like this compound, cyclic voltammetry (CV) is the most common and informative technique. tandfonline.comnih.gov CV involves scanning the potential of an electrode and measuring the resulting current, revealing the potentials at which the molecule is oxidized or reduced.

While specific electrochemical studies on this compound are not prominent in the literature, extensive research on diphenylamine (B1679370) (DPA) and its derivatives provides a strong basis for predicting its behavior. tandfonline.comrsc.orgscirp.org The fundamental electrochemical process for these compounds is the oxidation of the secondary amine nitrogen, which typically proceeds through the formation of a cation radical. rsc.orgmdpi.com This process is often quasi-reversible or irreversible, depending on the stability of the generated radical and its tendency to undergo subsequent chemical reactions, such as dimerization. rsc.org

The electrochemical properties are highly sensitive to the nature of the substituents on the aromatic rings. The benzhydryl group on this compound is a bulky, electron-donating substituent. Its electron-donating nature is expected to lower the oxidation potential of the amine compared to unsubstituted diphenylamine, making it easier to remove an electron. nih.gov The steric bulk of the benzhydryl group may also influence the kinetics of subsequent reactions of the cation radical.

Key techniques and their applications include:

Cyclic Voltammetry (CV): Used to determine the oxidation potentials (Eₒₓ) and reversibility of the electron transfer process. Multiple oxidation potentials can be observed in complex derivatives, indicating several electron-donating units. nih.gov

Differential Pulse Voltammetry (DPV): A more sensitive technique than CV, often used for quantitative analysis and to resolve closely spaced redox events. nih.gov

Spectroelectrochemistry: This combines spectroscopy (e.g., UV-Vis) with electrochemistry to identify the species generated at different potentials, such as the cation radical intermediates formed during oxidation. scirp.org

The table below shows representative electrochemical data for related diphenylamine derivatives, illustrating the effect of different substituents on their redox properties.

| Compound | First Oxidation Potential (Eₒₓ¹) [V vs. Fc/Fc⁺] | HOMO Energy Level [eV] | Reference |

|---|---|---|---|

| p(DPN) (Polydiphenylamine) | 0.337 | -5.14 | tandfonline.com |

| p(TTN) (Polytriphenylamine) | 0.558 | -5.36 | tandfonline.com |

| TMD-1 (Iminodibenzyl derivative) | 0.45 | -4.85 | nih.gov |

| TMD-2 (Diphenylamine derivative) | 0.43 | -4.83 | nih.gov |

Data is extracted from studies on related polymer and small molecule derivatives. Eₒₓ¹ is the first oxidation potential, and HOMO (Highest Occupied Molecular Orbital) energy levels are often calculated from these values. nih.gov The ferrocene/ferrocenium (Fc/Fc⁺) couple is a common internal standard.

Multidimensional Mapping Techniques for Spatial Properties

Multidimensional mapping in a chemical context refers to techniques that determine the precise three-dimensional arrangement of atoms within a molecule and how molecules pack together in a solid. The premier technique for this purpose is single-crystal X-ray diffraction (XRD). By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed map of electron density and thus infer atomic positions, bond lengths, bond angles, and torsional angles with high precision.

While the crystal structure of this compound itself is not publicly available, numerous structures of closely related benzhydryl derivatives have been reported, providing a clear picture of the spatial characteristics of this functional group. researchgate.netresearchgate.netnih.govjst.go.jpuomphysics.net These studies consistently show the piperazine (B1678402) or other rings adopting stable conformations, such as a chair form, and provide detailed geometric data. researchgate.netjst.go.jpuomphysics.net

The data obtained from an XRD study is comprehensive and includes:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The mathematical description of the symmetry elements present in the crystal.

Atomic Coordinates: The (x, y, z) position of each atom in the unit cell.